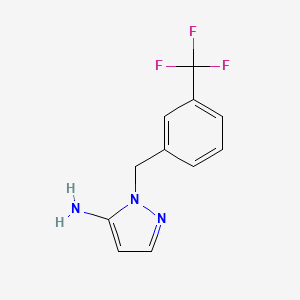
1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with an amine group at the 5-position.
Mechanism of Action
Target of Action
It has been found to display affinity at the human a3 adenosine receptor .
Mode of Action
It is believed to interact with its target receptor, possibly through a combination of hydrophobic interactions and hydrogen bonding . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity .
Biochemical Pathways
Given its affinity for the a3 adenosine receptor, it may influence adenosine signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .
Result of Action
Given its affinity for the a3 adenosine receptor, it may modulate cellular responses mediated by this receptor .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules it interacts with .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as lithiation followed by trapping with electrophiles . The use of transition-metal catalysts, photoredox reactions, and multicomponent processes are also common in the large-scale synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium.
Substitution: Copper powder and aryl halides in the presence of a base like potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine has several scientific research applications:
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but with different functional groups.
Enasidenib: A trifluoromethyl group-containing drug used as an isocitrate dehydrogenase-2 inhibitor.
Alpelisib: Another trifluoromethyl group-containing drug that inhibits phosphatidylinositol-3-kinase.
Uniqueness: 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethylbenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-10(15)4-5-16-17/h1-6H,7,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJINZOVBFSNKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














